Cas no 1806019-85-1 (4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine)
4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine
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- Inchi: 1S/C8H7BrClF2NO/c1-14-8-6(7(11)12)4(2-9)5(10)3-13-8/h3,7H,2H2,1H3
- InChI Key: YPKMVAJSUBADJV-UHFFFAOYSA-N
- SMILES: BrCC1C(=CN=C(C=1C(F)F)OC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 187
- XLogP3: 3
- Topological Polar Surface Area: 22.1
4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029047004-1g |
4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine |
1806019-85-1 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine
Introduction to 4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine (CAS No. 1806019-85-1)
4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine, with the CAS number 1806019-85-1, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromomethyl group, a chloro substituent, a difluoromethyl moiety, and a methoxy group, all attached to a pyridine ring. These functional groups contribute to the compound's diverse chemical and biological properties, making it a valuable candidate for various applications.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in many pharmaceuticals and agrochemicals. The presence of the bromomethyl group in 4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine provides a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives. This feature is particularly useful in drug discovery and development, where the ability to fine-tune the pharmacological profile of a lead compound is crucial.
The chloro substituent and the difluoromethyl moiety are known to influence the electronic properties of the molecule, which can affect its reactivity and biological activity. Chlorine atoms are often used in drug design to enhance lipophilicity and metabolic stability, while difluoromethyl groups can improve the potency and selectivity of compounds by altering their conformational flexibility and hydrogen bonding capabilities.
The methoxy group in 4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine adds an additional layer of complexity to its structure. Methoxy groups are commonly used in medicinal chemistry to modulate the lipophilicity and solubility of molecules, which can impact their absorption, distribution, metabolism, and excretion (ADME) properties. This makes 4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine an attractive candidate for optimizing drug-like properties.
Recent studies have highlighted the potential of 4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique combination of functional groups in this molecule appears to enhance its ability to interfere with viral replication processes.
In addition to its antiviral properties, 4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines while showing minimal toxicity towards normal cells. The mechanism of action is thought to involve the disruption of key signaling pathways involved in cell proliferation and survival.
The versatility of 4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine extends beyond its direct biological activities. Its bromomethyl group makes it an excellent precursor for click chemistry reactions, which are widely used in combinatorial synthesis and high-throughput screening. This property allows researchers to rapidly generate libraries of structurally diverse compounds for further evaluation.
In conclusion, 4-(Bromomethyl)-5-chloro-3-(difluoromethyl)-2-methoxypyridine (CAS No. 1806019-85-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features provide a robust platform for developing novel therapeutics and exploring new biological mechanisms. As research in this area continues to advance, it is likely that this compound will play an increasingly important role in driving innovation and improving human health.
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